molecular formula C16H17ClOS B2389625 1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene CAS No. 339010-91-2

1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene

Cat. No.: B2389625
CAS No.: 339010-91-2
M. Wt: 292.82
InChI Key: MFOLWXHVVBLGOI-UHFFFAOYSA-N
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Description

1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene is an organic compound with the molecular formula C16H17ClOS and a molecular weight of 292.82 g/mol . This compound is characterized by the presence of a chloro group, a phenoxybutyl group, and a sulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene typically involves the reaction of 1-chloro-4-iodobenzene with 4-phenoxybutylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO), temperatures (80-120°C).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane), temperatures (0-25°C).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF), temperatures (0-25°C).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions can modulate the activity of enzymes or receptors, thereby influencing biological processes .

Comparison with Similar Compounds

1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

1-chloro-4-(4-phenoxybutylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClOS/c17-14-8-10-16(11-9-14)19-13-5-4-12-18-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOLWXHVVBLGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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